Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and the introduction of the pyrimidine moiety. Common reagents used in these reactions include tert-butyl piperazine-1-carboxylate, difluoromethylating agents, and methylsulfanyl pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the difluoromethyl group can produce various substituted derivatives .
Scientific Research Applications
Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate is unique due to the presence of the difluoromethyl and methylsulfanyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H22F2N4O2S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22F2N4O2S/c1-15(2,3)23-14(22)21-7-5-20(6-8-21)11-9-10(12(16)17)18-13(19-11)24-4/h9,12H,5-8H2,1-4H3 |
InChI Key |
WIILGSSHJHZSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)F)SC |
Origin of Product |
United States |
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